7-Methoxyimidazo[1,2-a]pyridin-2-amine
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Overview
Description
7-Methoxyimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methoxy group at the 7th position and an amine group at the 2nd position. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with methoxy-substituted aldehydes or ketones in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyimidazo[1,2-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
7-Methoxyimidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methoxyimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
7-Methylimidazo[1,2-a]pyridine: Studied for its potential as an anticancer agent.
2-Methylimidazo[1,2-a]pyridine: Investigated for its antimicrobial properties.
Uniqueness: 7-Methoxyimidazo[1,2-a]pyridin-2-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7th position enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3 |
InChI Key |
BEVGTHQRAJRKRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)N |
Origin of Product |
United States |
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